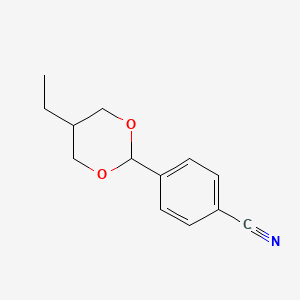
4-(5-Ethyl-1,3-dioxan-2-yl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-Ethyl-1,3-dioxan-2-yl)benzonitrile is an organic compound with the molecular formula C13H15NO2 It is characterized by a benzonitrile group attached to a 1,3-dioxane ring, which is further substituted with an ethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Ethyl-1,3-dioxan-2-yl)benzonitrile typically involves the reaction of 4-cyanobenzaldehyde with ethyl vinyl ether in the presence of an acid catalyst to form the dioxane ring . The reaction conditions often include refluxing the mixture in an appropriate solvent such as toluene or ethanol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
4-(5-Ethyl-1,3-dioxan-2-yl)benzonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Applications De Recherche Scientifique
4-(5-Ethyl-1,3-dioxan-2-yl)benzonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Mécanisme D'action
The mechanism of action of 4-(5-Ethyl-1,3-dioxan-2-yl)benzonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(5-Methyl-1,3-dioxan-2-yl)benzonitrile
- 4-(5-Propyl-1,3-dioxan-2-yl)benzonitrile
- 4-(5-Isopropyl-1,3-dioxan-2-yl)benzonitrile
Uniqueness
4-(5-Ethyl-1,3-dioxan-2-yl)benzonitrile is unique due to the presence of the ethyl group on the dioxane ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and properties .
Propriétés
Numéro CAS |
1393826-78-2 |
|---|---|
Formule moléculaire |
C13H15NO2 |
Poids moléculaire |
217.26 g/mol |
Nom IUPAC |
4-(5-ethyl-1,3-dioxan-2-yl)benzonitrile |
InChI |
InChI=1S/C13H15NO2/c1-2-10-8-15-13(16-9-10)12-5-3-11(7-14)4-6-12/h3-6,10,13H,2,8-9H2,1H3 |
Clé InChI |
YWSBRIQSYKROHJ-UHFFFAOYSA-N |
SMILES canonique |
CCC1COC(OC1)C2=CC=C(C=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


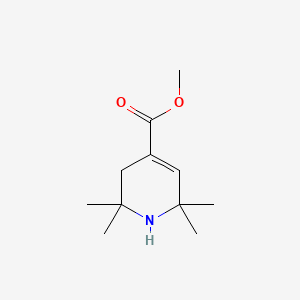
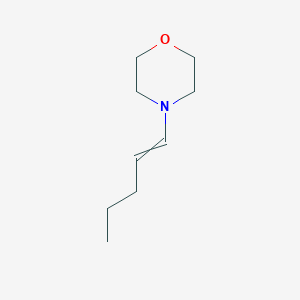


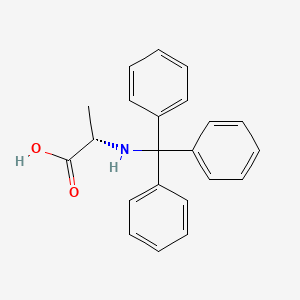
![tetrasodium;5-[[4-chloro-6-[3-[(4-chloro-6-propan-2-yloxy-1,3,5-triazin-2-yl)amino]-4-sulfonatoanilino]-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B13790671.png)
![1-methyl-2-[(E)-2-(3-methylthiophen-2-yl)ethenyl]-4,5-dihydroimidazole](/img/structure/B13790675.png)

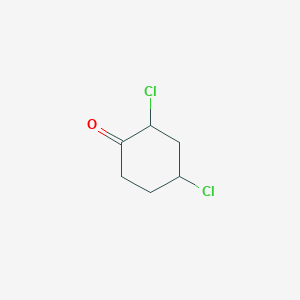
![Acetonitrile,[methyl[(1R)-1-methylbutyl]amino]-](/img/structure/B13790690.png)
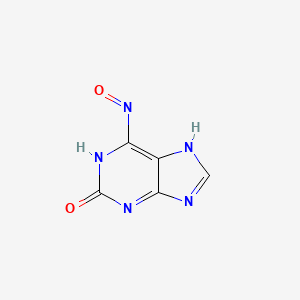
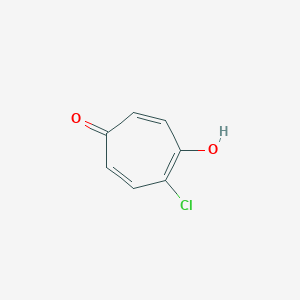
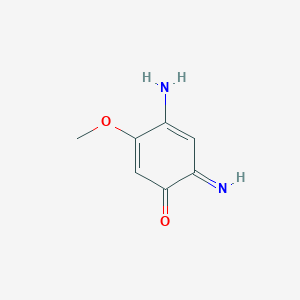
![(8aS)-4-methyl-6,7,8,8a-tetrahydro-2H-pyrrolo[1,2-d][1,2,4]triazin-1-one](/img/structure/B13790708.png)
